Cas no 76045-49-3 (1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-)
![1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- structure](https://it.kuujia.com/scimg/cas/76045-49-3x500.png)
76045-49-3 structure
Nome del prodotto:1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
- Broussonin C
- 5-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
- Broussonin C.
- 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol
- [ "" ]
- HY-N2962
- FS-9265
- AKOS040761431
- CS-0023596
- B0005-458177
- CHEBI:3186
- 76045-49-3
- SCHEMBL23268429
- CHEMBL468906
- BDBM50254430
- BroussoninC
- 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
- Q27105977
- BDA04549
- DA-71773
-
- Inchi: InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3
- Chiave InChI: CMOZGCJOTGLPKO-UHFFFAOYSA-N
- Sorrisi: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C
Proprietà calcolate
- Massa esatta: 312.173
- Massa monoisotopica: 312.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 375
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.7A^2
- XLogP3: 5.5
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.154
- Punto di ebollizione: 499.3°C at 760 mmHg
- Punto di infiammabilità: 229.3°C
- Indice di rifrazione: 1.611
- PSA: 60.69000
- LogP: 4.48740
- Pressione di vapore: 0.0±1.3 mmHg at 25°C
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3540-5 mg |
Broussonin C |
76045-49-3 | 98% | 5mg |
¥ 9,600 | 2023-07-11 | |
TargetMol Chemicals | TN3540-1 ml * 10 mm |
Broussonin C |
76045-49-3 | 1 ml * 10 mm |
¥ 11800 | 2024-07-20 | ||
A2B Chem LLC | AH54315-1mg |
Broussonin C |
76045-49-3 | >98% | 1mg |
$699.00 | 2023-12-30 | |
A2B Chem LLC | AH54315-5mg |
Broussonin C |
76045-49-3 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
Ambeed | A813456-5mg |
Broussonin C |
76045-49-3 | 98+% | 5mg |
$280.0 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094603-5mg |
Broussonin C |
76045-49-3 | 98% | 5mg |
¥2427.00 | 2024-04-29 | |
TargetMol Chemicals | TN3540-1 mL * 10 mM (in DMSO) |
Broussonin C |
76045-49-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11800 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3540-1 mg |
Broussonin C |
76045-49-3 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3540-5mg |
Broussonin C |
76045-49-3 | 5mg |
¥ 9600 | 2024-07-20 |
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Letteratura correlata
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
76045-49-3 (1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-) Prodotti correlati
- 2168854-04-2(1-methyl-N-1-(methylsulfanyl)propan-2-yl-2,3-dihydro-1H-indol-5-amine)
- 2228963-28-6(1-2-(4-fluorophenyl)ethylcyclopropane-1-carbaldehyde)
- 39757-31-8(Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate)
- 2034262-72-9(3-methoxy-1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-carboxamide)
- 1421587-27-0((2E)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-3-phenylprop-2-en-1-one)
- 2138521-21-6(3-methoxy-5-(pyridin-2-yl)aniline)
- 2098030-31-8(1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 1341034-55-6(tert-Butyl 2-(Hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate)
- 877632-30-9(N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-N'-(4-methoxyphenyl)methylethanediamide)
- 2306248-51-9(oxalic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:76045-49-3)1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-

Purezza:99%
Quantità:5mg
Prezzo ($):252